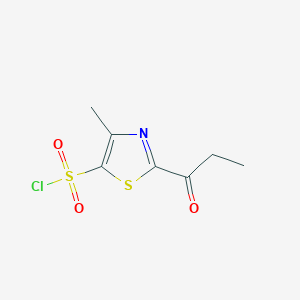
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions to ensure the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form sulfonamides.
Electrophilic Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, making it a useful intermediate in the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and thiazole derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
- 5-Methyl-4-phenyl-2-(2-thienyl)-thiazole
Uniqueness
4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride is unique due to its specific structural features, including the propanoyl group at the 2-position and the sulfonyl chloride group at the 5-position of the thiazole ring.
Propiedades
Fórmula molecular |
C7H8ClNO3S2 |
|---|---|
Peso molecular |
253.7 g/mol |
Nombre IUPAC |
4-methyl-2-propanoyl-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S2/c1-3-5(10)6-9-4(2)7(13-6)14(8,11)12/h3H2,1-2H3 |
Clave InChI |
XVLUYHQCNYNOTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=NC(=C(S1)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


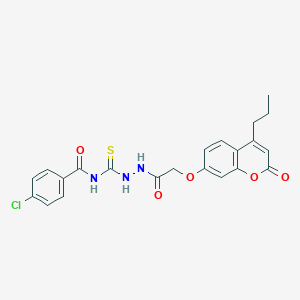

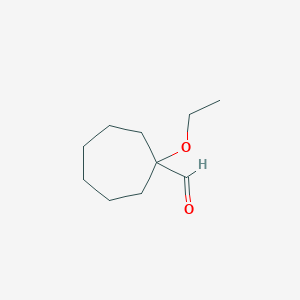
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
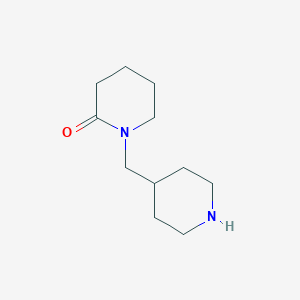
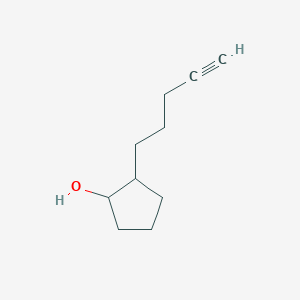
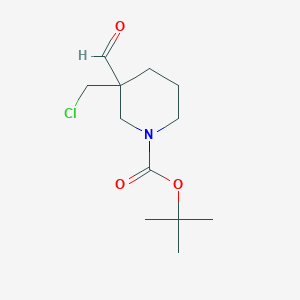
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
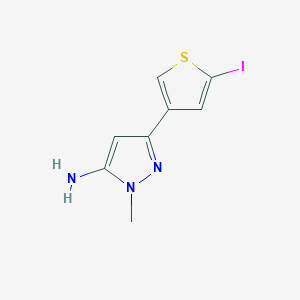
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
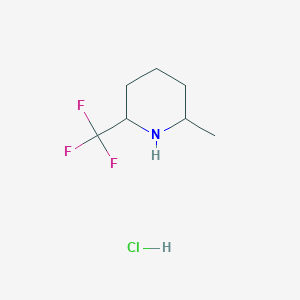
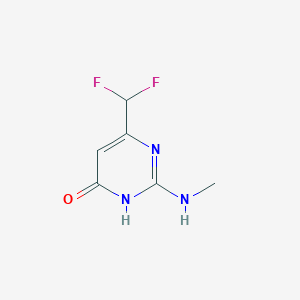
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
